4-nitro-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline
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Overview
Description
(E)-N-(4-NITROPHENYL)-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE is an organic compound characterized by its complex structure, which includes a nitrophenyl group and a phenylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-NITROPHENYL)-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with 4-(2-phenylethynyl)aniline under specific conditions to form the desired imine compound. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-NITROPHENYL)-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenylethynyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(E)-N-(4-NITROPHENYL)-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (E)-N-(4-NITROPHENYL)-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylethynyl group can interact with various biomolecules. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or disruption of cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Triple-bonded Compounds: Compounds with triple bonds, such as acetylene and cyanogen.
Uniqueness
(E)-N-(4-NITROPHENYL)-1-[4-(2-PHENYLETHYNYL)PHENYL]METHANIMINE is unique due to its combination of a nitrophenyl group and a phenylethynyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C21H14N2O2 |
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Molecular Weight |
326.3 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-1-[4-(2-phenylethynyl)phenyl]methanimine |
InChI |
InChI=1S/C21H14N2O2/c24-23(25)21-14-12-20(13-15-21)22-16-19-10-8-18(9-11-19)7-6-17-4-2-1-3-5-17/h1-5,8-16H |
InChI Key |
ZRXGHNUDJGJMAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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